![molecular formula C10H17BO2S B2456785 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2489456-32-6](/img/structure/B2456785.png)
2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are important in a variety of industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals . The compound you mentioned seems to be a complex thiophene derivative with additional functional groups.
Molecular Structure Analysis
Thiophenes have a five-membered ring with four carbon atoms and one sulfur atom. The presence of other functional groups (like the tetramethyl-1,3,2-dioxaborolane group in your compound) can significantly alter the compound’s properties and reactivity .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions, including halogenation, nitration, sulfonation, and metal-catalyzed cross-coupling reactions . The specific reactions that your compound can undergo would depend on its exact structure and the presence of other functional groups.Scientific Research Applications
Molecular Structure and Conformational Analysis
Huang et al. (2021) synthesized boric acid ester intermediates related to 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and confirmed their structures through spectroscopic methods and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), revealing consistency with crystal structures. This research highlights the compound's potential in advanced material science due to its stable molecular configuration (Huang et al., 2021).
Synthesis and Vibrational Properties
Wu et al. (2021) synthesized and characterized similar compounds through spectroscopy and X-ray diffraction, focusing on their vibrational properties. Their findings contribute to the understanding of the physical properties of these compounds, which can be useful in various scientific applications, including materials research and chemical synthesis (Wu et al., 2021).
Crystal Structure Insights
Li and Wang (2016) studied the crystal structure of a related compound, revealing no significant intermolecular interactions. This characteristic could be critical in applications where the material's stability and lack of reactivity are essential, such as in certain types of coatings or polymers (Li & Wang, 2016).
Application in Synthesis of Novel Materials
Das et al. (2015) developed derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of boron-containing stilbene derivatives. These compounds have potential applications in new materials for LCD technology and as intermediates for pharmaceuticals targeting neurodegenerative diseases (Das et al., 2015).
Optical Properties for Material Science
Naka et al. (2013) investigated the optical properties of a silicon-containing molecule with bithiophene units, synthesized using a compound similar to 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The study of optical properties is crucial in the development of materials for electronic and photonic applications (Naka et al., 2013).
Synthetic Methodology for New Material Synthesis
Xiangdong et al. (2017) developed an efficient method to synthesize a key intermediate for the production of electron transport material. This research illustrates the role of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in facilitating new methodologies in material science (Xiangdong et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Extracellular Signal-Regulated Kinase 2 (ERK2) . ERK2 is a key component of the MAPK/ERK pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival .
Mode of Action
This compound interacts with ERK2 by targeting its substrate docking sites . It selectively inhibits ERK1/2-dependent functions, including activator protein-1–mediated transcription and growth of cancer cells containing active ERK1/2 due to mutations . The compound forms a covalent adduct on cysteine 252, located near the docking site for ERK/FXF (DEF) motif for substrate recruitment .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is involved in many cellular processes. By inhibiting ERK1/2, the compound disrupts the normal functioning of this pathway, leading to changes in gene expression and cellular behavior . This includes rapid changes in immediate early gene levels, including DEF motif–containing ERK1/2 substrates in the Fos family .
Pharmacokinetics
The compound’s interaction with erk2 suggests that it can penetrate cell membranes to reach its intracellular target .
Result of Action
The compound’s action leads to the inhibition of ERK1/2-dependent functions, which can suppress the growth of cancer cells with active ERK1/2 due to mutations . It also induces reactive oxygen species (ROS) and genes associated with oxidative stress, including nuclear factor erythroid 2–related factor 2 (NRF2) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVXONDQJGUCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.